molecular formula C19H15D5F3O5 B602643 (±)-Fluoxetine-d5 Oxalate (phenyl-d5) CAS No. 1219804-82-6

(±)-Fluoxetine-d5 Oxalate (phenyl-d5)

Cat. No. B602643
M. Wt: 404.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is a labelled analogue of (±)-Fluoxetine Oxalate . It is used as a research tool and is available from various chemical standards suppliers .


Molecular Structure Analysis

The molecular formula of “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is C19H15D5F3NO5 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” are not provided in the search results. As a labelled analogue of (±)-Fluoxetine Oxalate , it’s likely to participate in similar reactions.

Scientific Research Applications

  • Enzyme Inhibition :

    • Fluoxetine enantiomers demonstrate time- and concentration-dependent inhibition of the enzyme CYP2C19, an important aspect for understanding drug interactions (Stresser et al., 2009).
  • Serotonin Uptake Inhibition :

    • Fluoxetine, a selective serotonin uptake inhibitor, has been studied extensively for its role in treating depression and obsessive-compulsive disorders. It’s also investigated for potential use in other disorders (Wong et al., 1995).
  • GABAA Receptor Activity :

    • Fluoxetine positively modulates GABAA receptors, contributing to its anticonvulsant activity. This action suggests a novel modulatory site on the GABAR (Robinson et al., 2003).
  • Optical Isomer Pharmacology :

    • The optical isomers of fluoxetine have been studied for their stereospecific interactions with the serotonin-uptake carrier, demonstrating significant biochemical and pharmacological activities (Robertson et al., 1988).
  • Synthesis and Laboratory Applications :

    • A synthesis method for fluoxetine's precursor, suitable for undergraduate laboratory exercises, has been described, highlighting its educational applications (Perrine et al., 1998).
  • Endothelial Dysfunction Study :

    • Chronic fluoxetine treatment is linked to endothelial dysfunction and altered vascular responsiveness, involving oxidative stress and COX-derived prostanoids. This study aids in understanding fluoxetine’s cardiovascular impact (Simplicio et al., 2015).
  • Bioanalytical Methodology :

    • A LC-MS-MS method has been developed for quantifying fluoxetine in human plasma, utilizing fluoxetine-D5 as an internal standard. This method is significant for pharmacokinetic studies and therapeutic drug monitoring (Hasnain et al., 2016).
  • Thermal Decomposition Study :

    • The thermal behavior and decomposition mechanism of fluoxetine hydrochloride have been investigated using thermoanalytical techniques. This study is crucial for understanding the stability and storage conditions of fluoxetine (Pinto et al., 2017).
  • Distribution in Warm-Blooded Animals :

    • Research on the distribution of fluoxetine in the body of warm-blooded animals provides insights into its absorption and metabolism in various organs (Illarionova et al., 2021).

Safety And Hazards

The specific safety and hazards associated with “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” are not provided in the search results. It’s noted as a controlled product , suggesting that its handling and use are subject to specific regulations.

properties

CAS RN

1219804-82-6

Product Name

(±)-Fluoxetine-d5 Oxalate (phenyl-d5)

Molecular Formula

C19H15D5F3O5

Molecular Weight

404.40

Purity

95% by HPLC; 98% atom D

Related CAS

114414-02-7 (unlabelled)
1173020-43-3 (hydrocholoride)

synonyms

N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate

tag

Fluoxetine Impurities

Origin of Product

United States

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